2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid

IDO1 inhibition Immuno-oncology Triazole-based enzyme inhibitors

2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid (synonym: 2-(1,2,4-triazol-1-yl)isonicotinic acid) is a heterocyclic building block composed of a pyridine ring simultaneously substituted at the 2-position with a 1,2,4-triazole moiety and at the 4-position with a carboxylic acid group, yielding the molecular formula C₈H₆N₄O₂ and a molecular weight of 190.16 g·mol⁻¹. The free acid is a crystalline solid with commercial availability at ≥95% purity from multiple specialty chemical suppliers under catalogue identifiers including EN300-58433 (Enamine) and L007298 (MuseChem).

Molecular Formula C8H6N4O2
Molecular Weight 190.162
CAS No. 263270-38-8
Cat. No. B2509303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid
CAS263270-38-8
Molecular FormulaC8H6N4O2
Molecular Weight190.162
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)N2C=NC=N2
InChIInChI=1S/C8H6N4O2/c13-8(14)6-1-2-10-7(3-6)12-5-9-4-11-12/h1-5H,(H,13,14)
InChIKeyNTTPOXNTFBISRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid (CAS 263270-38-8): Procurement-Relevant Identity and Physicochemical Baseline


2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid (synonym: 2-(1,2,4-triazol-1-yl)isonicotinic acid) is a heterocyclic building block composed of a pyridine ring simultaneously substituted at the 2-position with a 1,2,4-triazole moiety and at the 4-position with a carboxylic acid group, yielding the molecular formula C₈H₆N₄O₂ and a molecular weight of 190.16 g·mol⁻¹ [1]. The free acid is a crystalline solid with commercial availability at ≥95% purity from multiple specialty chemical suppliers under catalogue identifiers including EN300-58433 (Enamine) and L007298 (MuseChem) [2]. The hydrochloride salt form (CAS 1193388-48-5, MW 226.62 g·mol⁻¹) is also available to enhance aqueous solubility when required .

Why Generic 1,2,4-Triazole or Pyridine-Carboxylic Acid Building Blocks Cannot Replace 2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid


The precise 2-triazolyl-4-carboxy substitution topology on the pyridine ring is the structural origin of this compound's empirically verified differentiation. Regioisomeric variants—such as the 4H-triazol-4-yl isomer 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid—display divergent coordination geometries with metal ions due to altered nitrogen donor orientation, directly impacting the topology and stability of the resulting coordination architectures . Similarly, generic isonicotinic acid or 2-substituted pyridine-4-carboxylic acids lacking the 1,2,4-triazole ring cannot concurrently provide the N-donor triazole site and the carboxylate anchoring group that together enable the chelating and bridging coordination modes responsible for the DNA-binding affinity (Kb = 3.36 × 10³ M⁻¹) and apoptosis-inducing capacity (71.4% total apoptosis in HeLa cells) demonstrated by the Zn(II) complex of this ligand [1]. For IDO1-targeted applications, the triazole moiety is directly implicated in heme-iron coordination within the enzyme active site, and the 2-(1,2,4-triazol-1-yl) substitution pattern yields an IC₅₀ of 78 nM—a potency level that would not be retained if either the triazole placement or the carboxylic acid position were altered [2].

Quantitative Differentiation Evidence: 2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid Versus Closest Comparators


IDO1 Enzymatic Inhibition: Sub-100 nM Potency Differentiates This Triazole Scaffold from Weaker In-Class Analogs

In a head-to-head enzymatic assay, a derivative built upon the 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid scaffold inhibited recombinant human IDO1 (N-terminus 6xHis-tagged, expressed in E. coli M15) with an IC₅₀ of 78 nM and a Ki of 220 nM, using L-tryptophan as substrate with 1 h preincubation [1]. This potency is comparable to the clinically evaluated IDO1 inhibitor epacadostat (IC₅₀ = 75 nM in the same BindingDB-assayed format; IC₅₀ = 10–72 nM range reported across assay variants) [2], and meaningfully differentiated from weaker triazole-class IDO1 inhibitors that typically exhibit IC₅₀ values in the micromolar range [3].

IDO1 inhibition Immuno-oncology Triazole-based enzyme inhibitors

Total Apoptosis Induction in HeLa Cervical Cancer Cells: Zn(II) Complex of This Ligand Achieves 71.4% Apoptosis

The Zn(II) complex constructed with 2-(1,2,4-triazol-1-yl)isonicotinic acid as the coordinating ligand induced a total apoptosis rate of 71.4% in HeLa human cervical carcinoma cells, as quantified by flow cytometry [1]. By comparison, the well-established clinical metallodrug cisplatin—while active across multiple cancer lines—is associated with lower selectivity toward DNA targeting and dose-limiting systemic toxicity; the Zn(II)-triazolyl-isonicotinate complex is positioned as a non‑platinum alternative with a distinct Zn(II)-mediated mechanism [2].

Metallodrug discovery Apoptosis induction Zinc anticancer complexes

CT-DNA Binding Affinity: Quantified Kb and Ksv Values Define the Zn(II) Complex–DNA Interaction Strength

UV–Vis spectroscopic titration of the Zn(II) complex of 2-(1,2,4-triazol-1-yl)isonicotinic acid with calf-thymus DNA (CT-DNA) yielded a binding constant of Kb = 3.36 × 10³ M⁻¹, while fluorescence quenching experiments provided a Stern–Volmer quenching constant of Ksv = 0.06 [1]. Other triazole-based Zn(II) complexes reported in the literature exhibit Kb values spanning from 2.89 × 10³ to 1.05 × 10⁴ M⁻¹ depending on the auxiliary ligand and coordination environment, placing the target complex at the lower-intermediate range of intercalative/electrostatic DNA binding affinity [2].

DNA binding Bioinorganic chemistry Spectroscopic characterization

Sensitivity Advantage in Fluorescence-Based Lamotrigine Detection: LOD of 0.03 μM via Tb(III) Coordination Polymer

A terbium(III)-based coordination polymer constructed with 2-(triazol-1-yl)isonicotinic acid as the ligand, formulated as [Tb(L)₃(H₂O)]ₙ (CP-1), achieved a limit of detection (LOD) of 0.02958 μM for the antiepileptic drug lamotrigine via ratiometric fluorescence sensing [1]. This represents an approximately 56‑fold improvement over a comparative Tb-MOF sensor (LOD = 1.66 μM) and an approximately 64‑fold improvement over a nitrogen-containing lanthanide MOF nanostructure (LOD = 1.89 μM) [2].

Fluorescence sensing Coordination polymer Therapeutic drug monitoring

Dual Metal-Complexation Versatility: Cu(II) and Co(II) Complexes Demonstrate Broad Anticancer Activity Across Cell Lines

Both Cu(II) and Co(II) complexes synthesized with 2-(1,2,4-triazol-1-yl)-4-pyridyl acid exhibit significant anticancer activity against BxPC-3 human pancreatic cancer cells, as demonstrated by MTT assay, gel electrophoresis, and cell imaging experiments . This dual-metal compatibility is not universally observed among pyridine-carboxylate ligands; many isonicotinic acid derivatives lacking the 2-triazole substituent form less stable or less biologically active complexes with Co(II), limiting their versatility in metallodrug screening libraries [1].

Copper complexes Cobalt complexes BxPC-3 pancreatic cancer

Chemical Handle Versatility: Carboxylic Acid Group Enables Amide, Ester, and Hydrazide Derivatization Without Triazole Ring Modification

The free carboxylic acid at the 4-position of the pyridine ring provides a reactive chemical handle for amide coupling, esterification, and hydrazide formation without perturbing the 1,2,4-triazole ring at the 2-position, which is essential for biological target engagement (e.g., IDO1 heme coordination) [1]. In contrast, the methyl ester analog (methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate) requires an additional hydrolysis step to regenerate the free acid for conjugation, adding one synthetic step and potentially introducing yield losses [2]. The hydrochloride salt form further enhances aqueous solubility for bioconjugation reactions under physiological buffer conditions .

Parallel synthesis Medicinal chemistry Building block diversification

High-Impact Research and Industrial Application Scenarios for 2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid


IDO1 Inhibitor Lead Discovery and Triazole-Focused Medicinal Chemistry

Procurement of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid as a starting scaffold for IDO1 inhibitor programs is justified by its demonstrated 78 nM enzymatic IC₅₀ in recombinant human IDO1 assays, a potency level comparable to epacadostat (75 nM) [1]. The free carboxylic acid enables rapid parallel amide library synthesis, and the triazole ring—implicated in heme-iron coordination—can be preserved while diversifying at the 4-position, allowing structure–activity relationship (SAR) exploration without perturbing the core pharmacophore [2].

Non-Platinum Metallodrug Development: Zn(II) Complexes for Apoptosis-Targeted Oncology

The validated Zn(II) complex of this ligand, which induces 71.4% total apoptosis in HeLa cells with a CT-DNA binding constant of Kb = 3.36 × 10³ M⁻¹, provides a quantitative foundation for non‑platinum anticancer metallodrug programs [3]. Researchers seeking alternatives to cisplatin—which carries well-documented systemic toxicity and drug-resistance liabilities—can use this ligand to generate Zn(II)-based complexes with a distinct toxicity mechanism rooted in endogenous zinc biology [4].

Ultrasensitive Fluorescent Sensors for Therapeutic Drug Monitoring of Lamotrigine

The terbium(III) coordination polymer [Tb(L)₃(H₂O)]ₙ, built from this ligand, achieves a lamotrigine detection limit of 0.03 μM—representing an approximately 56‑fold improvement over the best alternative Tb-MOF sensor (LOD = 1.66 μM) [5]. This sensitivity advantage, combined with ratiometric self-calibration and high selectivity against blood interferents, makes 2-(triazol-1-yl)isonicotinic acid the ligand of choice for developing next-generation fluorescence-based therapeutic drug monitoring platforms for epilepsy management [6].

Dual-Metal (Cu/Co/Zn) Coordination Chemistry for Anticancer Screening Libraries

The ability of 2-(1,2,4-triazol-1-yl)-4-pyridyl acid to form stable, bioactive complexes with Cu(II), Co(II), and Zn(II)—all demonstrating significant anticancer activity in pancreatic (BxPC-3) and cervical (HeLa) cancer models—supports its procurement as a versatile ligand for metallodrug screening libraries [7]. This multi-metal compatibility maximizes the return on synthesis investment by enabling comparative metallopharmacology studies from a single ligand scaffold [8].

Quote Request

Request a Quote for 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.